2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-
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Overview
Description
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- is a heterocyclic compound that belongs to the thiazolidinedione class. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and an aromatic aldehyde, such as 4-chlorobenzaldehyde, in the presence of a base like anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) and toluene . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the thiazolidinedione ring.
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like hydrogen peroxide for oxidation . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinedione derivatives .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- involves its interaction with molecular targets such as PPARs. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can improve insulin sensitivity and exert anti-inflammatory effects . The pathways involved include the modulation of gene expression related to glucose and lipid metabolism .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has a methoxy group instead of a chloro group, which can affect its biological activity and chemical reactivity.
2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-: The presence of a hydroxy group can enhance its solubility and reactivity in certain chemical reactions.
The uniqueness of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
344301-97-9 |
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Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
OEUGARGQOKBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Origin of Product |
United States |
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